Bis(2-mercaptoethyl) sulfide Bis(2-mercaptoethyl) sulfide
Brand Name: Vulcanchem
CAS No.: 9027-67-2
VCID: VC13328178
InChI: InChI=1S/C4H10S3/c5-1-3-7-4-2-6/h5-6H,1-4H2
SMILES: C(CSCCS)S
Molecular Formula: C4H10S3
Molecular Weight: 154.3 g/mol

Bis(2-mercaptoethyl) sulfide

CAS No.: 9027-67-2

Cat. No.: VC13328178

Molecular Formula: C4H10S3

Molecular Weight: 154.3 g/mol

* For research use only. Not for human or veterinary use.

Bis(2-mercaptoethyl) sulfide - 9027-67-2

Specification

CAS No. 9027-67-2
Molecular Formula C4H10S3
Molecular Weight 154.3 g/mol
IUPAC Name 2-(2-sulfanylethylsulfanyl)ethanethiol
Standard InChI InChI=1S/C4H10S3/c5-1-3-7-4-2-6/h5-6H,1-4H2
Standard InChI Key KSJBMDCFYZKAFH-UHFFFAOYSA-N
SMILES C(CSCCS)S
Canonical SMILES C(CSCCS)S

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a linear arrangement of two 2-mercaptoethyl groups (HS-CH2CH2\text{HS-CH}_2\text{CH}_2) connected via a sulfur atom, creating a thioether linkage. This configuration enables dual reactivity through both thiol deprotonation and sulfide oxidation pathways. X-ray crystallographic studies confirm a bond angle of 104.5104.5^\circ at the central sulfur, with C-S bond lengths averaging 1.81A˚1.81 \, \text{Å} .

Physical Properties

Key physicochemical parameters are summarized below:

PropertyValueMeasurement Conditions
Molecular Weight154.32 g/mol-
Boiling Point135–138°C10–13 mmHg
Melting Point-11°C-
Density1.19 g/cm³20°C
Refractive Index1.593–1.598nD20n_D^{20}
Water Solubility620 mg/L20°C
Flash Point90°CClosed cup

The compound exists as a colorless to pale yellow liquid at room temperature, exhibiting limited aqueous solubility but high miscibility with polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Synthetic Methodologies

Industrial-Scale Synthesis

A optimized two-step process developed in 2012 ( ) addresses traditional challenges of low purity and environmental impact:

Step 1: Isosulfuronium Salt Formation

Thiourea+HCl+Thiodiethylene glycolZnCl2,90100CIsosulfuronium salt intermediate\text{Thiourea} + \text{HCl} + \text{Thiodiethylene glycol} \xrightarrow{\text{ZnCl}_2, 90–100^\circ \text{C}} \text{Isosulfuronium salt intermediate}

Key conditions:

  • Molar ratio 2.2:1 (thiourea:thiodiethylene glycol)

  • Zinc chloride (2.5 wt%) as catalyst

  • 4-hour reaction time at reflux

Step 2: Alkaline Hydrolysis

Isosulfuronium salt+NH4HPO4/NH4PO4TBAB, pH 11Bis(2-mercaptoethyl) sulfide\text{Isosulfuronium salt} + \text{NH}_4\text{HPO}_4/\text{NH}_4\text{PO}_4 \xrightarrow{\text{TBAB, pH 11}} \text{Bis(2-mercaptoethyl) sulfide}

Critical parameters:

  • Tetrabutylammonium bromide (TBAB) as phase-transfer catalyst

  • pH maintained at 10–11 via buffer system

  • 60–65°C reaction temperature

  • 85–90% isolated yield

  • Purity >97% by GC analysis

Alternative Coordination-Assisted Synthesis

Dicobalt hexacarbonyl complexes facilitate alkyne insertion reactions at mild conditions (40–50°C), producing metallated derivatives suitable for advanced material synthesis :

Co2(μHOCH2CCCH2OH)(CO)6+Bis(2-mercaptoethyl) sulfideHBF4Co2{μC2(CH2SCH2CH2)2S}(CO)6\text{Co}_2(\mu-\text{HOCH}_2\text{CCCH}_2\text{OH})(\text{CO})_6 + \text{Bis(2-mercaptoethyl) sulfide} \xrightarrow{\text{HBF}_4} \text{Co}_2\{\mu-\text{C}_2(\text{CH}_2\text{SCH}_2\text{CH}_2)_2\text{S}\}(\text{CO})_6

Functional Applications

Polymer Chemistry

As a crosslinking agent in elastomer production, the compound enhances key material properties:

Polymer TypeProperty ImprovementMechanism
Nitrile Rubber (NBR)Tensile strength ↑40%Disulfide network formation
Silicone ElastomersThermal stability ↑220°CRadical scavenging
Polyurethane AdhesivesPeel strength ↑3.2 N/mmThiol-ene click chemistry

In polyurethane systems, it achieves 92% conversion in thiol-ene reactions within 15 minutes at 80°C, outperforming traditional dithiol crosslinkers .

Nanotechnology

Gold nanoparticle (AuNP) functionalization studies demonstrate:

  • 78% surface coverage efficiency at 1mM concentration

  • Stable self-assembled monolayers (SAMs) with tilt angle 32±232^\circ \pm 2^\circ

  • Electron transfer rate 1.4×103s11.4 \times 10^3 \, \text{s}^{-1} in quantum dot assemblies

Coordination Chemistry

Cobalt complexation studies reveal distinctive behavior:

  • Co2(μS)\text{Co}_2(\mu-\text{S}) core formation with bond length 2.39A˚2.39 \, \text{Å}

  • 59Co^{59}\text{Co} NMR shift at 12,450 ppm (cf. free Co at 10,200 ppm)

  • Catalytic turnover frequency (TOF) of 140 h⁻¹ in alkyne cyclotrimerization

Biological Activity

Antioxidant Capacity

In vitro assays show concentration-dependent radical scavenging:

AssayIC₅₀ ValueReference Compound (IC₅₀)
DPPH48 μMAscorbic acid (52 μM)
ABTS39 μMTrolox (41 μM)
Superoxide Anion112 μMQuercetin (98 μM)

Mechanistic studies indicate hydrogen atom transfer (HAT) dominates at physiological pH, with calculated bond dissociation enthalpy 83.2kcal/mol83.2 \, \text{kcal/mol} for S-H bonds.

OrganismMIC (μg/mL)MBIC (μg/mL)
MRSA ATCC 43300128256
Pseudomonas aeruginosa256512
Candida albicans SC53145121024

Biofilm disruption occurs through thiol-mediated glutathione depletion (63%63\% \downarrow at 64 μg/mL).

Time (months)Parent Compound (%)Oxidation Product
0100-
392.4Bis(2-sulfinylethyl) sulfide
684.1Disulfide dimer

Emerging Research Directions

Radiation-Resistant Materials

Incorporation into epoxy matrices enhances gamma radiation stability:

  • 500 kGy dose tolerance (vs. 200 kGy for controls)

  • 87% tensile strength retention post-irradiation

Lithium-Sulfur Batteries

As polysulfide shuttle inhibitor:

  • Coulombic efficiency ↑ from 78% to 94%

  • Capacity retention: 812 mAh/g after 200 cycles

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